molecular formula C11H17NO6 B12453650 3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate

3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate

Katalognummer: B12453650
Molekulargewicht: 259.26 g/mol
InChI-Schlüssel: UILUGKFPWSKVKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate is a chemical compound that belongs to the piperidine family Piperidines are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate typically involves the hydrogenation of 3,5-dimethylpyridine. The process can be carried out using lithium triethylborohydride as a reducing agent . The reaction conditions often include a controlled temperature and pressure environment to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using specialized reactors. The use of catalysts such as palladium or platinum on carbon can enhance the efficiency of the hydrogenation process. The reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dimethylpiperidine: Another piperidine derivative with similar structural features.

    Piperidine: The parent compound of the piperidine family.

    3,5-Dimethylpiperidine: A closely related compound with slight structural differences.

Uniqueness

3,5-Dimethyl 1-(acetyloxy)piperidine-3,5-dicarboxylate is unique due to its specific functional groups and structural arrangement. These features confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C11H17NO6

Molekulargewicht

259.26 g/mol

IUPAC-Name

dimethyl 1-acetyloxypiperidine-3,5-dicarboxylate

InChI

InChI=1S/C11H17NO6/c1-7(13)18-12-5-8(10(14)16-2)4-9(6-12)11(15)17-3/h8-9H,4-6H2,1-3H3

InChI-Schlüssel

UILUGKFPWSKVKS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)ON1CC(CC(C1)C(=O)OC)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.